1-Methoxyethyl acetate

Descripción general

Descripción

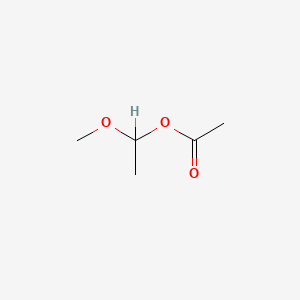

1-Methoxyethyl acetate, also known as acetic acid 1-methoxyethyl ester, is an organic compound with the molecular formula C5H10O3. It is a colorless liquid with a mild, ethereal odor. This compound is commonly used as a solvent in various industrial applications due to its excellent solubility properties and relatively low toxicity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Methoxyethyl acetate can be synthesized through the esterification of 1-methoxyethanol with acetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, this compound is produced using continuous esterification processes. The reactants, 1-methoxyethanol and acetic acid, are fed into a reactor where they are mixed with a catalyst. The reaction mixture is then heated and continuously stirred to promote the esterification reaction. The resulting product is purified through distillation to remove any unreacted starting materials and by-products.

Análisis De Reacciones Químicas

Types of Reactions

1-Methoxyethyl acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 1-methoxyethanol and acetic acid.

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions.

Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as halides or amines.

Major Products Formed

Hydrolysis: 1-Methoxyethanol and acetic acid.

Oxidation: Carboxylic acids or aldehydes.

Substitution: Various substituted esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Industrial Applications

1-Methoxyethyl acetate is employed in several industrial applications due to its solvent properties and reactivity:

Coatings and Paints

- Use : Acts as a solvent in the formulation of paints and coatings.

- Benefit : Enhances the flow and leveling of coatings, improving the final appearance and durability.

Adhesives and Sealants

- Use : Serves as a solvent for adhesives, particularly in formulations requiring quick drying times.

- Benefit : Provides strong bonding characteristics while maintaining flexibility.

Semiconductor Manufacturing

- Use : Utilized in the cleaning and processing of semiconductor materials.

- Benefit : Effective in removing contaminants without damaging sensitive components.

Printing Inks

- Use : Functions as a solvent in ink formulations for silk-screen printing.

- Benefit : Ensures proper ink flow and adhesion to substrates.

Scientific Research Applications

This compound has been investigated for its utility in various research contexts:

Solvent for Chemical Reactions

- Used in organic synthesis as a solvent due to its ability to dissolve a wide range of compounds.

Green Chemistry

- Employed as an alternative solvent in environmentally friendly processes, minimizing the use of more hazardous solvents.

Case Study 1: Coatings Industry

A study demonstrated that incorporating this compound into acrylic-based coatings improved drying times and enhanced adhesion properties compared to traditional solvents. This was particularly beneficial for automotive refinishing applications where quick turnaround is essential.

Case Study 2: Semiconductor Cleaning

Research highlighted the effectiveness of this compound in cleaning silicon wafers prior to photolithography processes. The compound effectively removed organic residues without leaving harmful residues, thus improving yield rates in semiconductor fabrication.

Mecanismo De Acción

The mechanism of action of 1-methoxyethyl acetate primarily involves its role as a solvent. It can dissolve various organic compounds, facilitating chemical reactions and processes. The molecular targets and pathways involved depend on the specific application and the compounds being dissolved or reacted.

Comparación Con Compuestos Similares

1-Methoxyethyl acetate is similar to other glycol ether acetates, such as 2-methoxyethyl acetate and 2-ethoxyethyl acetate. These compounds share similar solvent properties but differ in their molecular structures and boiling points. This compound is unique due to its specific balance of solubility and volatility, making it suitable for applications where a mild solvent is required.

List of Similar Compounds

- 2-Methoxyethyl acetate

- 2-Ethoxyethyl acetate

- Ethylene glycol monomethyl ether acetate

- Methyl cellosolve acetate

Actividad Biológica

1-Methoxyethyl acetate, also known as 2-methoxyethyl acetate (2-MEA), is an organic compound belonging to the class of acetate esters. This compound has garnered attention due to its potential biological activities, particularly in the fields of toxicology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its effects on human health and its potential therapeutic applications.

This compound is characterized by the following chemical structure:

- Chemical Formula : C₅H₁₂O₃

- Molecular Weight : 116.15 g/mol

- IUPAC Name : 2-methoxyethyl acetate

The compound is formed through the esterification of methoxyethanol and acetic acid, resulting in a colorless liquid with a sweet odor.

Toxicological Effects

This compound has been studied for its toxicological effects, particularly concerning reproductive and developmental toxicity. Research indicates that exposure to this compound can lead to significant health risks:

- Reproductive Toxicity : Studies have shown that 2-MEA can cause testicular toxicity in animal models, characterized by degeneration and necrosis of spermatocytes at higher dosages (600 mg/kg body weight) .

- Developmental Effects : The compound has been associated with teratogenic effects, indicating potential harm during fetal development .

| Study | Dosage (mg/kg) | Observed Effect |

|---|---|---|

| Matsuyama et al. (2018) | 200, 600, 2000 | Testicular degeneration |

| Adeyemo-Salami & Farombi (2018) | 100, 200, 300, 400 | Decreased sperm count |

| Somade et al. (2020) | 50 | Oxidative stress in testicular cells |

Antioxidant Activity

Research has suggested that this compound may possess antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases:

- DPPH Scavenging Activity : The compound has demonstrated the ability to scavenge DPPH radicals, indicating potential antioxidant activity .

Case Studies

Several studies have explored the biological activity of this compound:

- Testicular Toxicity Study :

- Reproductive Health Assessment :

Propiedades

IUPAC Name |

1-methoxyethyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-4(6)8-5(2)7-3/h5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWCKLXINCGQFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50336942 | |

| Record name | 1-Methoxyethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4382-77-8 | |

| Record name | 1-Methoxyethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.